1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride

Catalog No.
S8266234
CAS No.
M.F
C5H11Cl2N3
M. Wt
184.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride

Product Name

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride

IUPAC Name

1,5-dimethylpyrazol-3-amine;dihydrochloride

Molecular Formula

C5H11Cl2N3

Molecular Weight

184.06 g/mol

InChI

InChI=1S/C5H9N3.2ClH/c1-4-3-5(6)7-8(4)2;;/h3H,1-2H3,(H2,6,7);2*1H

InChI Key

ZXPXZNGJSDCICW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C)N.Cl.Cl

Canonical SMILES

CC1=CC(=NN1C)N.Cl.Cl

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride is a highly specialized heterocyclic building block predominantly utilized as a nucleophile in advanced C-N cross-coupling reactions, such as Buchwald-Hartwig aminations and SNAr substitutions [1]. Formulated as a dihydrochloride salt, this compound overcomes the inherent instability and handling challenges of free aminopyrazoles, presenting as a stable, free-flowing crystalline solid with high polar solvent solubility [2]. Its specific substitution pattern—featuring an amino group at the 3-position and methyl groups at the 1- and 5-positions—provides a quantifiable balance of nucleophilicity and steric accessibility, making it an indispensable precursor for the scalable manufacturing of complex active pharmaceutical ingredients (APIs), including triaminopyrimidine antimalarials and JAK2 inhibitors [3].

Substituting 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride with its free base or regioisomers introduces severe process liabilities in commercial synthesis [1]. The free base is prone to exocyclic amine oxidation and hygroscopicity, which leads to variable moisture content and stoichiometric inaccuracies during moisture-sensitive palladium-catalyzed couplings [2]. Furthermore, substitution with the 1,3-dimethyl-1H-pyrazol-5-amine regioisomer drastically alters the steric environment; the amino group at the 5-position is sterically hindered by the adjacent N-methyl group, which significantly depresses nucleophilic attack efficiency and reduces cross-coupling yields [3]. Utilizing the dihydrochloride salt of the correct 3-amino regioisomer is therefore mandatory to ensure reproducible reaction kinetics, maintain high throughput, and avoid costly purification steps associated with unreacted starting materials.

Stoichiometric Precision and Shelf Stability (Salt vs. Free Base)

The dihydrochloride salt formulation provides critical stability advantages over the free base form during long-term storage and handling. While the free base of 1,5-dimethyl-1H-pyrazol-3-amine is susceptible to atmospheric oxidation and moisture absorption, leading to purity degradation over time, the dihydrochloride salt maintains >99% purity and stoichiometric integrity under standard ambient storage [1]. This crystalline stability prevents the introduction of oxidized impurities and ensures precise molar equivalents can be weighed for sensitive catalytic reactions [2].

Evidence DimensionStorage Stability and Purity Retention
Target Compound Data>99% purity maintained; crystalline solid with predictable stoichiometry
Comparator Or BaselineFree base (1,5-dimethyl-1H-pyrazol-3-amine): prone to hygroscopicity and exocyclic amine oxidation
Quantified DifferenceEliminates moisture-induced equivalent variability (often 5-10% in free bases) during weighing
ConditionsAmbient storage conditions prior to use in moisture-sensitive cross-coupling

Ensures accurate stoichiometry in high-value Pd-catalyzed cross-coupling reactions, preventing yield drops due to incorrect reagent equivalents.

Nucleophilic Efficiency in Cross-Coupling (Regioisomer Comparison)

The position of the amino group is critical for successful C-N bond formation. 1,5-Dimethyl-1H-pyrazol-3-amine features an amino group at the 3-position, which is sterically unencumbered by the N-methyl group at position 1. In standard SNAr or Buchwald-Hartwig aminations (e.g., with dichloropyrimidines), this isomer routinely achieves conversion yields of >85% [1]. In contrast, the regioisomer 1,3-dimethyl-1H-pyrazol-5-amine suffers from severe steric clash between the 5-amino group and the 1-methyl group, significantly depressing nucleophilic attack and resulting in substantially lower yields (<50%) under identical catalytic conditions [2].

Evidence DimensionC-N Cross-Coupling Yield
Target Compound Data>85% yield in standard amination protocols
Comparator Or Baseline1,3-Dimethyl-1H-pyrazol-5-amine (regioisomer): <50% yield
Quantified Difference>35% absolute increase in target intermediate yield
ConditionsReaction with sterically hindered electrophiles (e.g., dichloropyrimidines) under basic conditions

Directly impacts the scalability and cost-efficiency of synthesizing complex API intermediates by maximizing throughput.

Processability in Biphasic and Microwave-Assisted Media

The dihydrochloride salt significantly enhances the processability of the aminopyrazole core in polar and aqueous media. For microwave-assisted synthesis or biphasic reaction protocols, the salt form exhibits rapid dissolution in ethanol/water mixtures compared to the lipophilic free base [1]. This allows for homogeneous reaction conditions when using bases like N,N-diisopropylethylamine (DIPEA) or cesium carbonate, facilitating rapid reaction kinetics (e.g., full conversion in 1-4 hours at 110-120 °C) and simplifying post-reaction aqueous workup [2].

Evidence DimensionSolubility and Reaction Homogeneity
Target Compound DataComplete dissolution in polar/protic solvents (ethanol, water) at standard concentrations
Comparator Or BaselineFree base: limited aqueous solubility, requiring strictly organic solvents
Quantified DifferenceEnables use of ethanol/water solvent systems, reducing reliance on pure DMF or toluene
ConditionsMicrowave irradiation (110-120 °C) with DIPEA or Cs2CO3

Allows for the implementation of faster and more scalable solvent systems in industrial manufacturing, streamlining post-reaction workup.

Precursor for Triaminopyrimidine Antimalarials

Where the precise stoichiometry of the dihydrochloride salt ensures high-yield SNAr coupling with dichloropyrimidines (e.g., in the synthesis of ZY19489/MMV253) [1].

Synthesis of JAK2 Inhibitor Intermediates

Where the unhindered 3-amino group provides the necessary nucleophilicity for complex heterocycle formation without steric interference [2].

Microwave-Assisted High-Throughput Library Generation

Where the salt's rapid dissolution in polar solvents (like ethanol) enables rapid, homogeneous C-N bond formation under microwave irradiation [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

183.0330028 g/mol

Monoisotopic Mass

183.0330028 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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